molecular formula C5H4BrClS B2856832 3-Bromo-2-(chloromethyl)thiophene CAS No. 7353-88-0

3-Bromo-2-(chloromethyl)thiophene

Cat. No.: B2856832
CAS No.: 7353-88-0
M. Wt: 211.5
InChI Key: KYAGPKKOVYJXIY-UHFFFAOYSA-N
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Description

3-Bromo-2-(chloromethyl)thiophene is a halogenated thiophene derivative. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of bromine and chloromethyl groups in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-2-(chloromethyl)thiophene can be synthesized through various methods. One common approach involves the halogenation of thiophene derivatives. For instance, starting from 2,4-dibromothiophene, the compound can be synthesized by the action of lithium diisopropylamide (LDA) followed by treatment with hexachloroethane . Another method involves the halogen dance reaction, which utilizes halogenated heteroaromatic compounds treated with LDA to form rearranged lithiated intermediates .

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of efficient halogenating agents and optimized reaction parameters is crucial for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-(chloromethyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted thiophenes .

Comparison with Similar Compounds

  • 2-Bromo-3-(chloromethyl)thiophene
  • 2,4-Dibromothiophene
  • 3-Bromo-2-nitrothiophene

Comparison: 3-Bromo-2-(chloromethyl)thiophene is unique due to the specific positioning of the bromine and chloromethyl groups, which influence its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in terms of reactivity and versatility in synthetic applications .

Properties

IUPAC Name

3-bromo-2-(chloromethyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClS/c6-4-1-2-8-5(4)3-7/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAGPKKOVYJXIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7353-88-0
Record name 3-bromo-2-(chloromethyl)thiophene
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